An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Ethyl 3-fluoro-5-methylbenzoylformate
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Ethyl 3-fluoro-5-methylbenzoylformate
Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties, spectroscopic characteristics, and a viable synthetic pathway for Ethyl 3-fluoro-5-methylbenzoylformate. While specific experimental data for this compound is not widely available, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development. The guide delves into the influence of the fluoro and methyl substituents on the benzoylformate core, outlines a detailed synthetic protocol, and discusses the potential reactivity and applications of this α-keto ester, particularly in the context of medicinal chemistry.
Introduction: The Significance of Fluorinated α-Keto Esters
Ethyl 3-fluoro-5-methylbenzoylformate belongs to the class of α-keto esters, a group of compounds of significant interest in organic synthesis and pharmaceutical development. The α-keto ester motif is a versatile building block, participating in a wide array of chemical transformations to form complex molecular architectures, including various heterocyclic systems.[1] The presence of two adjacent carbonyl groups imparts unique reactivity, making these compounds valuable precursors for α-hydroxy acids and α-amino acids.[1][2]
The strategic incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic and pharmacodynamic properties.[3][4] Fluorine's high electronegativity and relatively small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[5][6] Specifically, the introduction of a fluorine atom can block metabolic oxidation sites and alter the acidity of nearby functional groups, often leading to improved bioavailability and potency.[4][7] This guide focuses on the title compound, where the combination of the reactive α-keto ester functionality with a strategically fluorinated and methylated aromatic ring suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.
Predicted Physicochemical Properties
The introduction of a fluorine atom generally increases a molecule's boiling point and density compared to its non-fluorinated analog. The methyl group will also contribute to a slight increase in molecular weight and boiling point. The lipophilicity, often estimated by the octanol-water partition coefficient (LogP), is expected to be higher than that of ethyl benzoylformate due to the presence of both the fluorine and methyl groups.[6]
| Property | Predicted Value for Ethyl 3-fluoro-5-methylbenzoylformate | Reported Value for Ethyl Benzoylformate | Reference |
| Molecular Formula | C₁₁H₁₁FO₃ | C₁₀H₁₀O₃ | N/A |
| Molecular Weight | 210.19 g/mol | 178.18 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [9][10] |
| Boiling Point | > 138-139 °C / 18 mmHg | 138-139 °C / 18 mmHg | [8] |
| Density | > 1.122 g/mL at 25 °C | 1.122 g/mL at 25 °C | [8] |
| Refractive Index | ~1.51-1.52 | n20/D 1.516 | [8] |
| LogP (o/w) | > 1.974 (estimated) | 1.974 (estimated) | [11] |
Synthesis and Mechanistic Considerations
A plausible and efficient synthetic route to Ethyl 3-fluoro-5-methylbenzoylformate is via a Friedel-Crafts acylation of 3-fluoro-5-methylanisole (or a similar protected phenol) or directly from 3-fluoro-5-methylbenzoic acid. A common and effective method for preparing aryl α-keto esters involves the Friedel-Crafts acylation of an aromatic compound with ethyl oxalyl chloride.[12]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
This two-step process would involve the initial synthesis of the starting material, 3-fluoro-5-methylbenzoic acid, followed by its conversion to the target ester.
Step 1: Synthesis of 3-fluoro-5-methylbenzoic acid
The synthesis of 3-fluoro-5-methylbenzoic acid can be achieved from commercially available 3-fluoro-5-bromotoluene. This involves a Grignard reaction followed by carboxylation with carbon dioxide.
Caption: Synthesis of 3-fluoro-5-methylbenzoic acid.
Experimental Protocol:
-
To a flame-dried flask containing magnesium turnings, add a small crystal of iodine and anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 3-fluoro-5-bromotoluene in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the reaction mixture and bubble dry carbon dioxide gas through the solution.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-5-methylbenzoic acid.[13]
Step 2: Esterification to Ethyl 3-fluoro-5-methylbenzoylformate
The resulting benzoic acid can be converted to the α-keto ester. A common method involves conversion to the acid chloride followed by reaction with an appropriate nucleophile, though direct oxidative esterification methods are also known.[14] A more direct route to the final product from the acid would be conversion to the benzoyl chloride, followed by reaction with ethyl diazoacetate, or more classically, reaction with the appropriate reagents to form the α-keto ester.
A more direct and often higher-yielding approach to the final product is the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Caption: Friedel-Crafts acylation for synthesis.
Experimental Protocol:
-
To a cooled solution of anhydrous aluminum chloride in carbon disulfide, add ethyl oxalyl chloride dropwise.
-
To this mixture, add 1-fluoro-3-methylbenzene slowly, maintaining a low temperature.
-
Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography.
-
Carefully pour the reaction mixture over crushed ice and extract with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 3-fluoro-5-methylbenzoylformate.
Causality in Experimental Choices: The choice of a Friedel-Crafts acylation is based on its reliability for forming aryl ketones.[12] The use of a Lewis acid like AlCl₃ is crucial for activating the ethyl oxalyl chloride towards electrophilic aromatic substitution. The meta-directing effect of the fluorine and the ortho-, para-directing effect of the methyl group will primarily direct acylation to the position between these two substituents.
Predicted Spectroscopic Data
The structural elucidation of Ethyl 3-fluoro-5-methylbenzoylformate would rely on standard spectroscopic techniques. Based on data for ethyl benzoylformate and related fluorinated aromatic compounds, the following spectral characteristics are predicted.[15][16][17]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.
-
Ethyl group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.4 ppm (2H, -OCH₂-).
-
Aromatic protons: The three aromatic protons will appear as multiplets in the range of 7.2-7.8 ppm. The fluorine atom will cause splitting of the adjacent proton signals.
-
Methyl group: A singlet at approximately 2.4 ppm (3H, Ar-CH₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
-
Ethyl group: Signals at roughly 14 ppm (-CH₃) and 62 ppm (-OCH₂-).
-
Aromatic carbons: Multiple signals between 115-140 ppm. The carbon attached to the fluorine will show a large coupling constant.
-
Carbonyl carbons: Two signals in the downfield region, with the ester carbonyl around 165 ppm and the ketone carbonyl closer to 190 ppm.[16][18]
-
Methyl group: A signal around 21 ppm.
IR Spectroscopy
The infrared spectrum will be dominated by the absorptions of the two carbonyl groups.
-
C=O stretching: Two strong absorption bands are expected. The ester carbonyl stretch will likely appear around 1730-1750 cm⁻¹, while the ketone carbonyl stretch will be at a lower wavenumber, approximately 1680-1700 cm⁻¹.[15]
-
C-O stretching: A strong band in the region of 1200-1300 cm⁻¹.
-
C-F stretching: A strong absorption band in the 1000-1100 cm⁻¹ region.
-
Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). Common fragmentation patterns for ethyl esters would include the loss of the ethoxy group (-45 Da) and the loss of carbon monoxide from the keto group (-28 Da).
Reactivity and Potential Applications
Ethyl 3-fluoro-5-methylbenzoylformate, as an α-keto ester, is expected to exhibit a rich and versatile reactivity profile. The two adjacent carbonyl groups provide multiple sites for nucleophilic attack.
Caption: Potential reactions at the ketone carbonyl.
-
Nucleophilic Addition to the Ketone: The ketone carbonyl is generally more electrophilic than the ester carbonyl and will be the primary site for nucleophilic attack. This allows for reactions such as:
-
Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride, yielding an α-hydroxy ester.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents will produce tertiary alcohols.
-
Wittig Reaction: Conversion of the ketone to an alkene.
-
Henry Reaction: A base-catalyzed reaction with nitroalkanes to form β-nitro-α-hydroxy esters, which are valuable synthetic intermediates.[19]
-
-
Reactions at the Ester: The ester functionality can undergo hydrolysis, transesterification, and amidation under appropriate conditions.
Given the prevalence of fluorinated compounds in modern pharmaceuticals, Ethyl 3-fluoro-5-methylbenzoylformate is a promising starting material for the synthesis of biologically active molecules.[4][5] The α-keto ester moiety can be elaborated into a variety of structures found in antiviral, anticancer, and anti-inflammatory agents.[20][21][22] The specific substitution pattern on the aromatic ring may offer advantages in terms of target binding and metabolic stability.
Safety and Handling
While a specific safety data sheet for Ethyl 3-fluoro-5-methylbenzoylformate is not available, general precautions for handling aromatic ketones and esters should be followed. It should be handled in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
Ethyl 3-fluoro-5-methylbenzoylformate is a molecule with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data is currently lacking, this guide provides a scientifically grounded prediction of its chemical properties, a robust synthetic strategy, and an overview of its likely reactivity based on the well-understood chemistry of α-keto esters and fluorinated aromatic compounds. The insights presented herein are intended to facilitate future research and application of this and related compounds in the pursuit of novel chemical entities with valuable biological activities.
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